molecular formula C16H18N2O2S B2596779 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 83822-33-7

2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2596779
CAS No.: 83822-33-7
M. Wt: 302.39
InChI Key: ZVCHKLYMJWMDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.40 g/mol . This tetrahydrobenzothiophene carboxamide derivative is a key scaffold in medicinal chemistry research, particularly in the development and study of kinesin spindle protein (KSP) inhibitors . KSP is a crucial motor protein required for establishing the bipolar spindle during mitosis, making it a promising target for anticancer drug discovery . By inhibiting KIF11, compounds in this class can disrupt mitotic progression, providing a valuable tool for researchers investigating novel mechanisms for arresting cell proliferation in various cancer cell lines. The structure features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a carboxamide group at the 3-position and an amino group at the 2-position, which is further functionalized with a 4-methoxyphenyl acetamide moiety . This specific molecular architecture is designed for high-affinity binding to biological targets and is related to other research compounds such as 2-{[(4-Methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CID 703711) . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in various applications, including in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. All chemical information should be verified by consulting the product's Safety Data Sheet (SDS) and Certificate of Analysis (COA) for lot-specific data. Intended Use: For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-11-8-6-10(7-9-11)18-16(19)14-12-4-2-3-5-13(12)21-15(14)17/h6-9H,2-5,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHKLYMJWMDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972155
Record name 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-21-6
Record name 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 330.45 g/mol
  • CAS Number : 777879-12-6
  • Structure : The compound features a benzothiophene core, which is known for various biological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds related to benzothiophene derivatives. For instance, derivatives similar to this compound have shown significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Benzothiophene Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
2-amino...Staphylococcus aureus20

Antiviral Activity

Research has indicated that N-heterocycles can serve as promising antiviral agents. Compounds structurally related to the target compound have been evaluated for their ability to inhibit viral replication. For example, certain thiazolidinone derivatives exhibited significant antiviral activity by inhibiting RNA polymerase involved in viral replication.

Table 2: Antiviral Efficacy of Related Compounds

Compound NameVirus TypeIC50 (μM)Reference
Thiazolidinone AHCV32.2
Thiazolidinone BHIV0.35

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Case Studies

  • Case Study on Antibacterial Properties :
    A study involving the synthesis of magnetic nanoparticles coated with thiazole derivatives demonstrated enhanced antibacterial activity against E. coli and S. aureus. The results indicated that the particles could penetrate bacterial membranes effectively, suggesting a potential application for targeted drug delivery systems.
  • Case Study on Antiviral Activity :
    In vitro studies have shown that compounds similar to the target molecule can inhibit the activity of viral enzymes such as NS5B RNA polymerase by more than 95%. This highlights the potential for developing antiviral therapies based on the benzothiophene scaffold.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in drug development:

  • Antimicrobial Activity :
    • Research has shown that derivatives of benzothiophene compounds can exhibit significant antimicrobial properties. For instance, studies involving similar compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • Compounds structurally related to 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been investigated for their anti-inflammatory effects. These studies suggest potential applications in treating inflammatory diseases by inhibiting key inflammatory pathways .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. The modulation of neuroinflammatory responses is a key area of interest .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Antibacterial Activity Assessment :
    • A study evaluated the antibacterial efficacy of synthesized derivatives against common pathogens. The results indicated a promising inhibition zone against tested bacteria, suggesting potential for development as an antibacterial agent .
  • In Vivo Studies on Inflammation :
    • In vivo models demonstrated that compounds related to this class could significantly reduce inflammation markers in animal models of arthritis. This supports the hypothesis that these compounds could be developed into anti-inflammatory drugs .
  • Neuroprotection in Animal Models :
    • Research involving animal models of neurodegeneration showed that administration of related compounds resulted in improved cognitive function and reduced neuronal death, indicating their potential as neuroprotective agents .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the phenyl ring and the carboxamide group. Key comparisons include:

Compound Name Substituent (R) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (MS m/z) Biological Activity
Target Compound 4-OCH₃ Not Reported ~318.41* Not Reported Under Investigation
2-Amino-N-(4-methylphenyl) analog 4-CH₃ Not Reported 302.39 242 [M+] Not Reported
2-Amino-N-(2-fluorophenyl) analog 2-F Not Reported 320.38 Not Reported Antimicrobial (Theoretical)
2-Amino-N-(3,4-dimethoxyphenyl) analog 3,4-(OCH₃)₂ 166 272.30 272 [M+] Not Reported
2-Amino-N-(3,4,5-trimethoxyphenyl) analog 3,4,5-(OCH₃)₃ 217 302.33 246 [M+] Not Reported
Compound (I) 4-OCH₃ + benzylidene Not Reported 396.52 Not Reported Antibacterial, Antifungal

*Calculated based on molecular formula C₁₆H₁₈N₂O₂S.

Key Observations :

  • Methoxy vs.
  • Fluorine Substitution : The 2-fluorophenyl analog () may exhibit enhanced metabolic stability due to fluorine’s electronegativity, though its melting point and solubility data are unreported .
  • Multi-Substituted Analogs : Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxy in ) show higher melting points, suggesting stronger crystal packing via hydrogen bonding .

Q & A

Basic: What are the established synthetic routes for 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what are the critical reaction steps?

Methodological Answer:
The synthesis typically involves three key steps:

  • Step 1: Formation of the benzothiophene core via cyclization of substituted cyclohexenones with sulfur-containing reagents (e.g., Lawesson’s reagent) .
  • Step 2: Introduction of the amino group at the 2-position using nitration followed by reduction or direct amination protocols.
  • Step 3: Amide coupling between the carboxylic acid derivative (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) and 4-methoxyaniline. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
    Critical Considerations: Optimize solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield and purity. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D structure by growing single crystals via slow evaporation (e.g., using ethanol/water mixtures). Compare bond lengths and angles with related benzothiophene derivatives to validate stereoelectronic effects .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The methoxyphenyl group’s aromatic protons typically appear as a doublet (δ 6.8–7.2 ppm), while the tetrahydrobenzothiophene protons resonate as multiplet signals (δ 1.5–2.8 ppm) .
  • IR Spectroscopy: Identify key functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Variable Substituent Libraries: Synthesize analogs with modified methoxyphenyl groups (e.g., halogenation, alkylation) and compare bioactivity profiles .
  • Biological Assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and solvent controls to validate results .
  • Computational Modeling: Perform molecular docking to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase). Correlate computational data with experimental IC50_{50} values .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent microbial strains, growth media, and incubation times. For example, discrepancies in antifungal activity may arise from variations in Candida albicans strains .
  • Control for Compound Stability: Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts.
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity effects on solubility) .

Advanced: What mechanistic approaches are suitable for studying the compound’s mode of action?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes implicated in antimicrobial activity (e.g., β-lactamases or topoisomerases). Use fluorometric or colorimetric substrates (e.g., nitrocefin for β-lactamase activity) to quantify inhibition .
  • Cellular Uptake Studies: Employ fluorescently labeled analogs and confocal microscopy to track intracellular localization in bacterial/fungal cells.
  • Proteomics: Perform 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins in treated vs. untreated microbial cultures .

Basic: How is compound purity assessed, and what thresholds are acceptable for research use?

Methodological Answer:

  • HPLC: Use a C18 column with a UV detector (λ = 254 nm). A purity threshold of ≥95% is acceptable for preliminary assays, while ≥98% is required for mechanistic studies .
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Melting Point: Compare observed mp with literature values (e.g., 120–122°C for related compounds) to detect impurities .

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